molecular formula C18H23N3O2S B11110940 N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide

N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide

Cat. No.: B11110940
M. Wt: 345.5 g/mol
InChI Key: LCLZADHOPOANNN-XSFVSMFZSA-N
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Description

N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide is a complex organic compound that features a unique combination of pyridine, furan, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide typically involves the condensation of 5-(pyridin-2-ylsulfanyl)furan-2-carbaldehyde with octanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or furan rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Various nucleophiles such as alkyl halides, aryl halides, and appropriate solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized pyridine or furan derivatives.

Scientific Research Applications

N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide involves its interaction with specific molecular targets. The pyridine and furan rings can engage in π-π stacking interactions, while the hydrazide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide is unique due to the presence of both pyridine and furan rings, which provide a distinct electronic environment

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]octanamide

InChI

InChI=1S/C18H23N3O2S/c1-2-3-4-5-6-9-16(22)21-20-14-15-11-12-18(23-15)24-17-10-7-8-13-19-17/h7-8,10-14H,2-6,9H2,1H3,(H,21,22)/b20-14+

InChI Key

LCLZADHOPOANNN-XSFVSMFZSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(O1)SC2=CC=CC=N2

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(O1)SC2=CC=CC=N2

Origin of Product

United States

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